2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide dioxalate
Description
This compound is a dioxalate salt derivative featuring a benzoimidazole core linked to a piperazine ring and an acetamide group substituted with a trifluoromethylphenyl moiety. The benzoimidazole scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors due to its heterocyclic aromatic structure . The dioxalate counterion enhances solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O.2C2H2O4/c22-21(23,24)15-4-3-5-16(12-15)25-20(30)14-29-10-8-28(9-11-29)13-19-26-17-6-1-2-7-18(17)27-19;2*3-1(4)2(5)6/h1-7,12H,8-11,13-14H2,(H,25,30)(H,26,27);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQAZXXLIDVKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC(=C4)C(F)(F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide dioxalate is a complex organic molecule that integrates a benzimidazole moiety, a piperazine ring, and a trifluoromethyl-substituted phenylacetamide group. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: C22H24F3N5O2
- Molecular Weight: 425.45 g/mol
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 1.27 | Staphylococcus aureus |
| Compound B | 1.43 | Escherichia coli |
| Compound C | 2.60 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines, such as HCT116 (human colorectal carcinoma). The IC50 values for these compounds often fall below those of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating superior efficacy .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 4.53 | HCT116 |
| Compound E | 5.85 | HCT116 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
The biological activity of this compound may stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: Compounds featuring benzimidazole rings are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in purine synthesis, which is crucial for DNA replication in rapidly dividing cells.
- Cell Cycle Arrest: Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Anticonvulsant Activity Study : A study on N-phenylacetamide derivatives revealed that modifications to the piperazine moiety significantly influenced anticonvulsant activity, which may parallel the effects seen in the benzimidazole derivatives .
- Structure-Activity Relationship (SAR) : Research has shown that modifications in the substituents on the benzimidazole and piperazine rings can lead to enhanced biological activity, suggesting a need for further exploration of these structural variations .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effective inhibition against various bacterial strains, showing promise for clinical applications.
Minimum Inhibitory Concentration (MIC) Data
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound A | 1.27 | Staphylococcus aureus |
| Compound B | 1.43 | Escherichia coli |
| Compound C | 2.60 | Klebsiella pneumoniae |
These results suggest that the compound can inhibit both Gram-positive and Gram-negative bacteria at low concentrations, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The anticancer potential of this compound has also been extensively studied. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines, such as HCT116 (human colorectal carcinoma).
IC50 Values for Anticancer Activity
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 4.53 | HCT116 |
| Compound E | 5.85 | HCT116 |
| Standard Drug (5-FU) | 9.99 | HCT116 |
The lower IC50 values for the tested compounds compared to the standard chemotherapy drug 5-Fluorouracil indicate superior efficacy in inducing cancer cell death.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Anticonvulsant Activity Study: Research on N-phenylacetamide derivatives revealed that modifications to the piperazine moiety significantly influenced anticonvulsant activity, paralleling effects seen in benzimidazole derivatives.
- Structure-Activity Relationship (SAR): Investigations have shown that modifications in substituents on the benzimidazole and piperazine rings can enhance biological activity, indicating a need for further exploration of these structural variations.
Chemical Reactions Analysis
Benzimidazole Core Formation
The 1H-benzo[d]imidazole moiety is synthesized via condensation of o-phenylenediamine with a carbonyl source. Based on methodologies from analogous compounds:
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Reagents : 3-(Trifluoromethyl)benzaldehyde derivatives, sulfur, and DMF (dimethylformamide) .
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Conditions : Reflux at 80–100°C for 6–12 hours under nitrogen atmosphere.
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Mechanism : Cyclocondensation facilitated by sulfur acting as a catalyst and oxidant, forming the benzimidazole ring via Schiff base intermediates .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 60–85% | |
| Characterization | NMR (DMSO-d6): δ 7.2–8.1 (aromatic protons) |
Piperazine Alkylation
The benzimidazole-methyl group is introduced to the piperazine ring via nucleophilic substitution:
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Reagents : 1-(Chloromethyl)benzimidazole derivative, piperazine, KCO, and KI (catalyst) .
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Conditions : Biphasic acetone/water system at 60°C for 8–24 hours.
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Mechanism : SN2 displacement of the chloride by the piperazine nitrogen, forming the C–N bond .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 44–78% | |
| Purity (HPLC) | >95% |
Acetamide Coupling
The trifluoromethylphenyl-acetamide group is introduced via acylation:
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Reagents : Chloroacetyl chloride, 3-(trifluoromethyl)aniline, and triethylamine .
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Conditions : 0–5°C in dichloromethane (DCM) with aqueous NaOH (2%) .
-
Mechanism : Nucleophilic acyl substitution, forming the acetamide bond .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 3–5 hours | |
| NMR (DMSO-d6) | δ 4.32 (s, 2H, –CH–CO–) |
Salt Formation with Oxalic Acid
The free base is converted to the dioxalate salt for enhanced solubility:
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Conditions : Stirring at room temperature for 2 hours, followed by filtration and drying.
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Mechanism : Protonation of the piperazine nitrogen by oxalic acid, forming a stable crystalline salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 214–216°C (decomposition) | |
| Solubility | >50 mg/mL in DMSO |
Side Reactions and By-Product Mitigation
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Over-Alkylation : Controlled stoichiometry (1:1 benzimidazole-chloride to piperazine) minimizes di-alkylated products .
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Hydrolysis of Acetamide : Avoidance of strong acids/bases during synthesis preserves the amide bond .
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Purification : Column chromatography (silica gel, CHCl/MeOH) or recrystallization (ethanol/water) ensures >95% purity .
Stability and Degradation Pathways
-
Metabolic Stability : In human liver microsomes (HLMs), <10% degradation after 120 minutes, with hydroxylation as the primary pathway .
Key Reaction Comparison
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Benzimidazole Formation | o-Phenylenediamine, DMF/S | 80°C, N, 8h | 70–85% |
| Piperazine Alkylation | KI, KCO, acetone | 60°C, 12h | 44–78% |
| Acetamide Coupling | Chloroacetyl chloride, EtN | 0°C, 3h | 65–80% |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from Heterocyclic Acetamide Families
Table 1: Key Structural Analogues and Their Modifications
Key Observations:
- Benzoimidazole vs.
- Trifluoromethylphenyl Group : This electron-withdrawing group enhances metabolic stability and lipophilicity, a feature shared with catalogued analogues in .
- Counterion Effects : The dioxalate salt in the target compound distinguishes it from neutral analogues, likely improving aqueous solubility for in vivo applications .
Key Observations:
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Solubility Profiles
Key Observations:
- Enhanced Solubility : The dioxalate salt likely improves solubility over neutral analogues like 9c, which exhibit lower aqueous solubility despite similar LogP values .
- Bioactivity Gaps : While 9c shows explicit α-glucosidase inhibition, the target compound’s bioactivity remains speculative, necessitating further in vitro studies.
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with coupling a benzimidazole core to a piperazine scaffold. For example:
- Step 1: Reacting 1H-benzimidazole derivatives with propiolic acid derivatives under Sonogashira coupling conditions to form intermediates like 2-(4-(prop-2-yn-1-yloxy)phenyl)-1H-benzo[d]imidazole .
- Step 2: Introducing the piperazine moiety via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to generate acetamide-linked intermediates .
- Step 3: Final purification via recrystallization using dioxane/oxalic acid to yield the dioxalate salt.
Characterization Methods:
- IR Spectroscopy: Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C): Assigns proton environments (e.g., trifluoromethyl phenyl protons at δ 7.4–7.6 ppm) and carbon backbone .
- Elemental Analysis: Validates purity by comparing experimental vs. calculated C/H/N percentages (e.g., C: 52.3% vs. 52.5% theoretical) .
Basic: Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
Answer:
A combination of techniques ensures structural fidelity:
- High-Resolution Mass Spectrometry (HR-MS): Determines molecular weight with <2 ppm error (e.g., [M+H]+ at m/z 507.1892) .
- ¹H-¹³C HSQC/HMBC NMR: Resolves connectivity ambiguities, such as distinguishing piperazine methylene protons (δ 2.5–3.5 ppm) from benzimidazole aromatic protons .
- X-ray Crystallography: Provides absolute configuration confirmation, as seen in related piperazine derivatives (e.g., C–F bond lengths: 1.34 Å) .
Purity Assessment:
- HPLC-UV (≥95% purity): Uses a C18 column with acetonitrile/water (70:30) mobile phase .
- Melting Point Consistency: Sharp melting points (e.g., 218–220°C) indicate minimal impurities .
Advanced: How can researchers optimize reaction yield when synthesizing this compound under varying catalytic conditions?
Answer:
Key factors for optimization:
- Catalyst Screening: Compare CuI (70% yield) vs. Pd(PPh₃)₄ (85% yield) in Sonogashira couplings .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but may require lower temperatures (0–5°C) to avoid side reactions .
- Reaction Time/Temperature: For piperazine coupling, 12 hours at 60°C in DCM improves yield (88%) vs. 24 hours at RT (72%) .
Example Optimization Table:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| CuI, DMF, 24h, RT | 70 | 92 |
| Pd(PPh₃)₄, DCM, 12h, 60°C | 85 | 95 |
| Ligand-free, THF, 48h, RT | 55 | 88 |
Advanced: What strategies resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?
Answer:
- Dynamic NMR Experiments: Variable-temperature ¹H NMR can resolve overlapping signals caused by piperazine ring puckering .
- Isotopic Labeling: Use ¹⁵N-labeled benzimidazole to track nitrogen environments in HMBC spectra .
- Cross-Validation: Compare experimental IR carbonyl stretches (1680 cm⁻¹) with DFT-calculated values (1675 cm⁻¹) to confirm assignments .
Case Study: Discrepancies in NH proton integration (theoretical: 1H; observed: 0.9H) were resolved by identifying residual DMSO-d₅ moisture (δ 2.5 ppm) via 2D NOESY .
Advanced: How can molecular docking studies predict the binding affinity of this compound to target proteins?
Answer:
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol:
- Validation: Compare predicted ΔG values (e.g., −9.2 kcal/mol) with experimental IC₅₀ data (e.g., 12 nM for H4 antagonism) .
Advanced: What methodological considerations apply when evaluating the biological activity of derivatives?
Answer:
- Derivative Design: Introduce substituents (e.g., 4-fluorophenyl, 4-bromophenyl) to modulate lipophilicity (ClogP 2.8–3.5) and target engagement .
- In Vitro Assays:
- Dose-Response Analysis: Generate IC₅₀ curves with triplicate measurements (R² >0.98) .
Example SAR Table:
| Derivative (R-group) | H1 IC₅₀ (nM) | H4 IC₅₀ (nM) |
|---|---|---|
| 4-Fluorophenyl | 18 | 45 |
| 4-Bromophenyl | 12 | 38 |
| 4-Methoxyphenyl | 25 | 62 |
Advanced: How can crystallographic data resolve stereochemical uncertainties in related compounds?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
